molecular formula C10H5Cl2NO3 B6330382 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid CAS No. 1248935-84-3

5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid

Cat. No.: B6330382
CAS No.: 1248935-84-3
M. Wt: 258.05 g/mol
InChI Key: ACOMHQPJFVGFIT-UHFFFAOYSA-N
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Description

5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dichlorophenyl group attached to the oxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid typically involves the reaction of 3,4-dichlorophenyl isocyanate with appropriate precursors under controlled conditions. One common method includes the use of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis .

Industrial Production Methods

Industrial production of this compound often involves multi-step processes to ensure high purity and yield. The process may include phosgenation reactions under low and high temperatures, followed by distillation to achieve products with over 98% purity . The use of organic solvents like xylene or benzene chloride is common in these reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways and physiological processes . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-6-2-1-5(3-7(6)12)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOMHQPJFVGFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(N=CO2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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